molecular formula C15H17NO3 B12937967 3,4-Dimethoxy-N-(4-methoxyphenyl)aniline CAS No. 94026-99-0

3,4-Dimethoxy-N-(4-methoxyphenyl)aniline

Cat. No.: B12937967
CAS No.: 94026-99-0
M. Wt: 259.30 g/mol
InChI Key: TZNBAUJHAPHHMH-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(4-methoxyphenyl)aniline is an aromatic amine compound with the molecular formula C15H17NO3. It is also known by other names such as 4-Methoxy-N-(4-methoxyphenyl)-3,4-dimethoxyaniline. This compound is characterized by the presence of methoxy groups attached to the benzene ring, which influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-N-(4-methoxyphenyl)aniline typically involves the reaction of 3,4-dimethoxyaniline with 4-methoxybenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction . The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(4-methoxyphenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, substituted anilines, and various aromatic compounds with different functional groups .

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-(4-methoxyphenyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy groups on the aromatic ring influence its reactivity and binding affinity to various enzymes and receptors. This compound can act as a substrate or inhibitor in enzymatic reactions, affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxy-N-(4-methoxyphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of multiple methoxy groups enhances its solubility and influences its interaction with other molecules, making it valuable in various research and industrial applications .

Properties

CAS No.

94026-99-0

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

3,4-dimethoxy-N-(4-methoxyphenyl)aniline

InChI

InChI=1S/C15H17NO3/c1-17-13-7-4-11(5-8-13)16-12-6-9-14(18-2)15(10-12)19-3/h4-10,16H,1-3H3

InChI Key

TZNBAUJHAPHHMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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